

Crystallographic Analysis of N-(4-Chlorophenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	N-(4-Chlorophenyl)benzenesulfonamide
CAS No.:	4750-28-1
Cat. No.:	B1346021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic information for **N-(4-Chlorophenyl)benzenesulfonamide**, a molecule of interest in medicinal chemistry and materials science. The document details the compound's crystal structure, the experimental protocols for its synthesis and crystallization, and the methodology for its X-ray diffraction analysis.

Introduction

N-(4-Chlorophenyl)benzenesulfonamide ($C_{12}H_{10}ClNO_2S$) is a sulfonamide derivative with potential applications in drug discovery due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. Understanding the three-dimensional structure of this molecule at an atomic level is crucial for structure-based drug design and for elucidating its

structure-activity relationships. This guide summarizes the key crystallographic data and the experimental procedures used to obtain it.

Crystallographic Data

The crystal structure of **N-(4-Chlorophenyl)benzenesulfonamide** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₂ H ₁₀ ClNO ₂ S
Formula Weight	267.73 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.979(2)
b (Å)	8.613(2)
c (Å)	12.895(3)
β (°)	100.91(3)
Volume (Å ³)	1195.4(4)
Z	4
Density (calculated)	1.488 Mg/m ³
Absorption Coefficient (μ)	0.498 mm ⁻¹
F(000)	552
Crystal Size (mm ³)	0.40 x 0.20 x 0.20
Temperature (K)	293(2)
Radiation	Mo Kα (λ = 0.71073 Å)
θ range for data collection (°)	2.65 to 27.50
Reflections collected	5459
Independent reflections	2736 [R(int) = 0.0461]
Final R indices [I>2σ(I)]	R1 = 0.0383, wR2 = 0.0989
R indices (all data)	R1 = 0.0577, wR2 = 0.1084
Goodness-of-fit on F ²	1.042

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
S(1)-O(1)	1.431(2)
S(1)-O(2)	1.434(2)
S(1)-N(1)	1.637(2)
S(1)-C(7)	1.760(2)
Cl(1)-C(4)	1.742(2)
N(1)-C(1)	1.425(3)

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
O(1)-S(1)-O(2)	119.54(10)
O(1)-S(1)-N(1)	106.84(9)
O(2)-S(1)-N(1)	107.45(9)
O(1)-S(1)-C(7)	107.82(10)
O(2)-S(1)-C(7)	107.83(10)
N(1)-S(1)-C(7)	106.90(9)
C(1)-N(1)-S(1)	124.93(13)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **N-(4-Chlorophenyl)benzenesulfonamide**, the growth of single crystals, and the collection and refinement of X-ray diffraction data.

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

A synthetic protocol adapted from procedures for analogous sulfonamides is as follows:

- **Reaction Setup:** To a solution of 4-chloroaniline (1.27 g, 10 mmol) in a suitable solvent such as dry dichloromethane (20 mL), add pyridine (1.1 mL, 13.6 mmol) as a base.
- **Addition of Reagent:** While stirring the solution at room temperature, slowly add benzenesulfonyl chloride (1.3 mL, 10.2 mmol).
- **Reaction:** Continue stirring the reaction mixture at room temperature for approximately 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water containing a small amount of concentrated hydrochloric acid (e.g., 1 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).
- **Purification:** Wash the combined organic layers with water (2 x 30 mL) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure.
- **Final Product:** The crude product is obtained as a solid.

Crystallization

Single crystals of **N-(4-Chlorophenyl)benzenesulfonamide** suitable for X-ray diffraction can be grown by slow evaporation:

- **Dissolution:** Dissolve the purified solid product in a minimum amount of a suitable solvent, such as ethanol.
- **Evaporation:** Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
- **Crystal Formation:** Colorless, prism-like crystals will form as the solution becomes supersaturated.

X-ray Data Collection and Structure Refinement

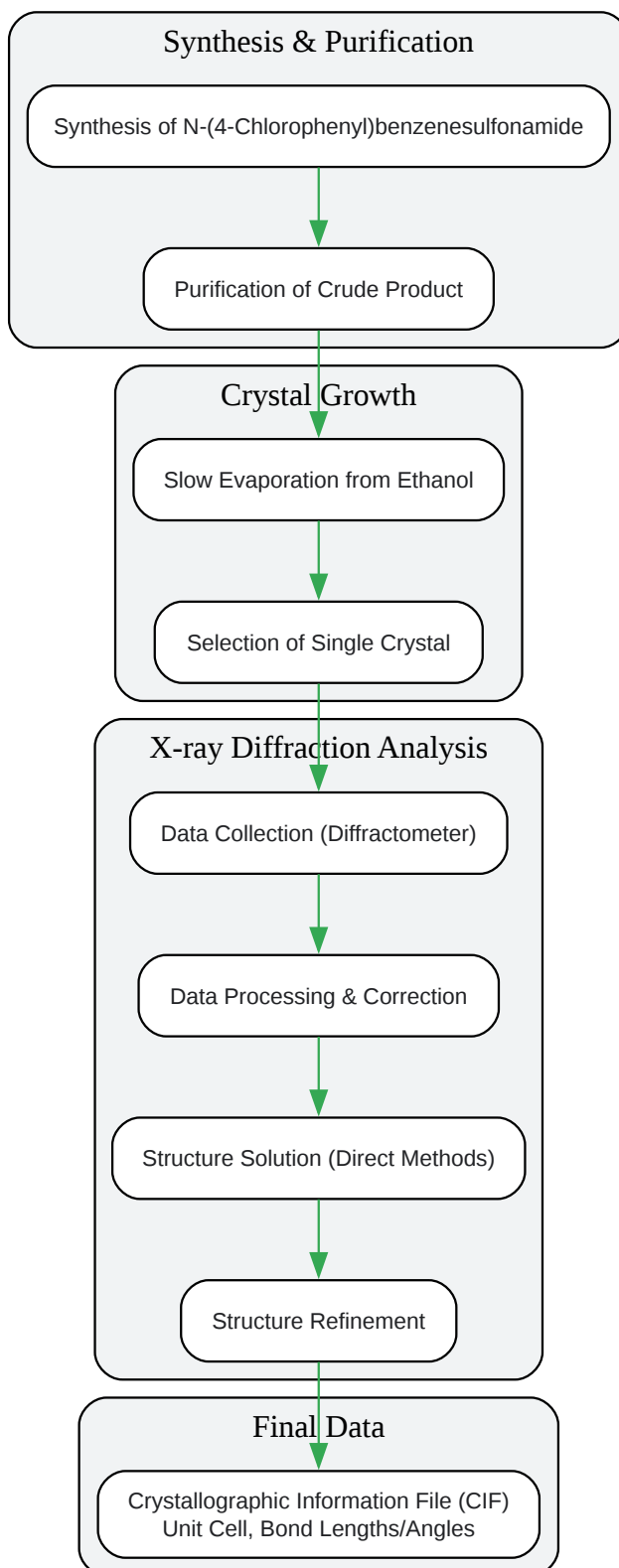
The following protocol outlines the steps for crystallographic analysis:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.

- **Data Collection:** Data is collected on a diffractometer equipped with a Mo K α X-ray source and a CCD detector. The crystal is maintained at a constant temperature (e.g., 293 K) while a series of diffraction images are collected over a range of crystal orientations.
- **Data Processing:** The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystallographic information of **N-(4-Chlorophenyl)benzenesulfonamide** is depicted below.



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Workflow for Crystallographic Analysis.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

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